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Abstract
Cisplatin, a cornerstone of cancer chemotherapy, exerts its cytotoxic effects primarily through

its interaction with DNA. This technical guide provides an in-depth examination of the molecular

mechanisms underlying cisplatin's impact on purine bases in DNA. It details the formation of

various cisplatin-DNA adducts, with a quantitative focus on the predominant intrastrand

crosslinks. The structural and functional consequences of these adducts on DNA replication

and transcription are explored. Furthermore, this guide outlines the intricate cellular signaling

pathways activated in response to cisplatin-induced DNA damage, including the DNA damage

response and apoptosis. Detailed experimental protocols for the quantification and analysis of

cisplatin-DNA adducts are provided, along with visual representations of key cellular

processes to facilitate a comprehensive understanding of cisplatin's mechanism of action.

Introduction
Cisplatin, or cis-diamminedichloroplatinum(II), is a potent chemotherapeutic agent widely used

in the treatment of various solid tumors, including testicular, ovarian, bladder, and lung cancers.

[1] Its efficacy is intrinsically linked to its ability to form covalent adducts with DNA, leading to

the inhibition of DNA replication and transcription, cell cycle arrest, and ultimately, apoptosis.[1]

[2] The primary targets of cisplatin within the DNA are the purine bases, guanine and adenine.

This guide delves into the specifics of these interactions, providing a technical overview for

researchers and professionals in the field of drug development.
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Mechanism of Cisplatin-DNA Interaction
Upon entering a cell, the neutral cisplatin molecule undergoes aquation, a process where the

chloride ligands are replaced by water molecules. This transformation is favored by the low

intracellular chloride concentration compared to the bloodstream. The resulting positively

charged, aquated species, such as [Pt(NH3)2Cl(H2O)]+ and [Pt(NH3)2(H2O)2]2+, are highly

reactive and readily bind to nucleophilic sites on DNA.[1]

The N7 atom of the purine bases, guanine and adenine, is the principal site of platination.[1]

Guanine is the preferred target due to its higher nucleophilicity. This initial monofunctional

adduct formation is the rate-limiting step. Subsequently, the second labile ligand on the

platinum complex reacts with a nearby purine base to form a bifunctional adduct, which is

responsible for the majority of cisplatin's cytotoxic effects.

Types and Distribution of Cisplatin-Purine Adducts
Cisplatin forms several types of DNA adducts, with intrastrand crosslinks being the most

prevalent. The relative abundance of these adducts is crucial to understanding the biological

consequences of cisplatin treatment.

Adduct Type Description Relative Abundance (%)

1,2-Intrastrand d(GpG)
Crosslink between two

adjacent guanine bases.
~65%

1,2-Intrastrand d(ApG)
Crosslink between an adjacent

adenine and guanine.
~25%

1,3-Intrastrand d(GpNpG)

Crosslink between two

guanine bases separated by

one nucleotide.

5-10%

Interstrand Crosslinks

Crosslink between guanine

bases on opposite DNA

strands.

1-5%

Monofunctional Adducts
Cisplatin bound to a single

guanine base.
Minor
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Table 1: Quantitative Distribution of Cisplatin-DNA Adducts.

Structural and Functional Consequences of Adduct
Formation
The formation of cisplatin-purine adducts induces significant distortions in the DNA double

helix. The 1,2-intrastrand crosslinks, in particular, cause localized bending and unwinding of the

DNA. This structural perturbation has profound functional consequences:

Inhibition of DNA Replication: The distorted DNA template poses a formidable obstacle for

DNA polymerases, leading to a stall in replication. While some specialized translesion

synthesis (TLS) polymerases can bypass these lesions, this process is often error-prone and

can introduce mutations.

Inhibition of Transcription: RNA polymerase is also blocked by cisplatin adducts, leading to

a halt in transcription. This inhibition of gene expression contributes significantly to the

cytotoxic effects of the drug.

Cellular Signaling in Response to Cisplatin-Induced
DNA Damage
The cellular response to cisplatin-induced DNA damage is a complex network of signaling

pathways that ultimately determine the cell's fate.

DNA Damage Recognition and Repair
Cisplatin adducts are recognized by several cellular surveillance systems.

Nucleotide Excision Repair (NER): This is the primary pathway for the removal of cisplatin-

induced intrastrand crosslinks. The NER machinery recognizes the helical distortion caused

by the adduct, excises the damaged DNA segment, and synthesizes a new, correct strand.

Mismatch Repair (MMR): The MMR system can also recognize cisplatin adducts,

particularly those that cause mispairing during replication. However, instead of repairing the

lesion, the MMR system often engages in a "futile" cycle of repair attempts that can lead to

the formation of double-strand breaks and trigger apoptosis.
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Figure 1: Nucleotide Excision Repair (NER) Pathway for Cisplatin Adducts.

Cell Cycle Arrest and Apoptosis
If the DNA damage is too extensive to be repaired, the cell activates pathways leading to cell

cycle arrest and apoptosis.

ATM/ATR Signaling: The kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and

Rad3-related) are key sensors of DNA damage. They are activated by the presence of

cisplatin adducts and stalled replication forks, initiating a downstream signaling cascade.

p53 Activation: A critical downstream target of ATM/ATR is the tumor suppressor protein p53.

Phosphorylation of p53 stabilizes the protein and enhances its transcriptional activity.

Activated p53 can induce the expression of genes involved in cell cycle arrest (e.g., p21) to

allow time for DNA repair, or, if the damage is irreparable, it can trigger apoptosis by

upregulating pro-apoptotic proteins (e.g., BAX, PUMA).

c-Abl Signaling: The tyrosine kinase c-Abl is also activated in response to cisplatin-induced

DNA damage. Activated c-Abl can phosphorylate and stabilize p73, a p53 homolog, which

can also induce apoptosis. This provides a p53-independent mechanism for cisplatin-

induced cell death.
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Figure 2: Key Signaling Pathways in Response to Cisplatin-Induced DNA Damage.

Experimental Protocols
Accurate quantification of cisplatin-DNA adducts is essential for both preclinical research and

clinical monitoring. The following are outlines of key experimental protocols.

Quantification of Cisplatin-DNA Adducts by UPLC-
MS/MS
This method offers high sensitivity and specificity for the quantification of specific adducts.
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1. Isolate DNA from
Cisplatin-Treated Cells/Tissues

2. Enzymatic Hydrolysis
to Nucleosides/Adducts

3. Solid Phase Extraction (SPE)
for Adduct Enrichment

4. UPLC Separation

5. Tandem Mass Spectrometry (MS/MS)
Detection and Quantification

Click to download full resolution via product page

Figure 3: Workflow for UPLC-MS/MS Quantification of Cisplatin Adducts.

Methodology:

DNA Isolation: Extract genomic DNA from cells or tissues treated with cisplatin using a

standard DNA isolation kit.

Enzymatic Digestion: Digest the DNA to individual nucleosides and adducts using a cocktail

of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.

Adduct Enrichment: Use solid-phase extraction (SPE) to enrich the platinated adducts from

the complex mixture of normal nucleosides.

UPLC Separation: Separate the adducts using Ultra-Performance Liquid Chromatography

(UPLC) with a C18 column.
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MS/MS Detection: Quantify the specific adducts using a tandem mass spectrometer

operating in multiple reaction monitoring (MRM) mode. An isotopically labeled internal

standard is typically used for accurate quantification.

Quantification of Total Platinum in DNA by HPLC-ICP-MS
This technique is highly sensitive for the detection of total platinum bound to DNA.

Methodology:

DNA Isolation and Digestion: Isolate and enzymatically digest the DNA as described for

UPLC-MS/MS.

HPLC Separation: Separate the digested DNA components using High-Performance Liquid

Chromatography (HPLC).

ICP-MS Detection: The eluent from the HPLC is directly introduced into an Inductively

Coupled Plasma Mass Spectrometer (ICP-MS). The ICP-MS is tuned to detect the isotopes

of platinum, allowing for highly sensitive quantification of the total amount of platinum that

was bound to the DNA.

32P-Postlabeling Assay for Adduct Detection
This is a highly sensitive method for detecting a wide range of DNA adducts.

Methodology:

DNA Digestion: Digest the DNA to 3'-mononucleotides using micrococcal nuclease and

spleen phosphodiesterase.

Adduct Enrichment: Enrich the adducts, for example, by nuclease P1 treatment which

dephosphorylates normal nucleotides but not the adducted ones.

Radiolabeling: Label the 5'-hydroxyl group of the adducted nucleotides with 32P from

[γ-32P]ATP using T4 polynucleotide kinase.

Chromatographic Separation: Separate the 32P-labeled adducts by multidirectional thin-

layer chromatography (TLC).
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Quantification: Detect and quantify the adducts by autoradiography and scintillation counting.

In Vitro Transcription Assay with Platinated DNA
Template
This assay assesses the impact of cisplatin adducts on transcription.

Methodology:

Prepare Platinated DNA Template: Incubate a linear DNA template containing a promoter

(e.g., T7) and a reporter gene with activated cisplatin to form adducts.

In Vitro Transcription Reaction: Set up a reaction containing the platinated DNA template,

RNA polymerase, ribonucleotides (including a radiolabeled one, e.g., [α-32P]UTP), and

transcription buffer.

Analyze Transcripts: Separate the RNA transcripts by denaturing polyacrylamide gel

electrophoresis.

Quantify Inhibition: Visualize and quantify the amount of full-length and truncated transcripts

by autoradiography. A decrease in the full-length transcript and an increase in truncated

products indicate transcription inhibition by cisplatin adducts.

DNA Polymerase Stop Assay
This assay determines the extent to which cisplatin adducts block DNA replication.

Methodology:

Prepare Platinated Template and Primer: Anneal a radiolabeled primer to a single-stranded

DNA template that has been treated with cisplatin.

Polymerase Extension Reaction: Incubate the primer-template complex with a DNA

polymerase and dNTPs.

Analyze Products: Separate the DNA products by denaturing polyacrylamide gel

electrophoresis.
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Identify Blockage Sites: The appearance of bands that terminate at specific sites

corresponding to the location of purine bases indicates that the DNA polymerase was

blocked by cisplatin adducts.

Conclusion
Cisplatin's interaction with purine bases in DNA is the linchpin of its anticancer activity. The

formation of 1,2-intrastrand d(GpG) and d(ApG) adducts leads to significant DNA distortion,

which in turn inhibits essential cellular processes and triggers a complex signaling network

culminating in cell death. A thorough understanding of these molecular events, facilitated by the

quantitative and qualitative experimental approaches detailed in this guide, is paramount for

the development of more effective platinum-based therapies and for devising strategies to

overcome cisplatin resistance. The continued investigation into the intricate interplay between

cisplatin-DNA adducts and the cellular machinery will undoubtedly pave the way for

advancements in cancer treatment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. DNA repair pathways and cisplatin resistance: an intimate relationship | Clinics
[elsevier.es]

To cite this document: BenchChem. [The Impact of Cisplatin on Purine Bases in DNA: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1195480#cisplatin-s-impact-on-purine-bases-in-dna]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1195480?utm_src=pdf-body
https://www.benchchem.com/product/b1195480?utm_src=pdf-body
https://www.benchchem.com/product/b1195480?utm_src=pdf-body
https://www.benchchem.com/product/b1195480?utm_src=pdf-body
https://www.benchchem.com/product/b1195480?utm_src=pdf-custom-synthesis
https://www.researchgate.net/figure/The-p53-mediated-DNA-damage-response-Cisplatin-induced-DNA-damage-activates-ATM-Chk2_fig4_351252681
https://www.elsevier.es/en-revista-clinics-22-articulo-dna-repair-pathways-cisplatin-resistance-S1807593222011255
https://www.elsevier.es/en-revista-clinics-22-articulo-dna-repair-pathways-cisplatin-resistance-S1807593222011255
https://www.benchchem.com/product/b1195480#cisplatin-s-impact-on-purine-bases-in-dna
https://www.benchchem.com/product/b1195480#cisplatin-s-impact-on-purine-bases-in-dna
https://www.benchchem.com/product/b1195480#cisplatin-s-impact-on-purine-bases-in-dna
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1195480?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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